molecular formula C9H14SSi B095846 4-(Trimethylsilyl)benzenethiol CAS No. 17882-12-1

4-(Trimethylsilyl)benzenethiol

Cat. No. B095846
CAS RN: 17882-12-1
M. Wt: 182.36 g/mol
InChI Key: VRBACIQBENRHNL-UHFFFAOYSA-N
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Description

4-(Trimethylsilyl)benzenethiol is a chemical compound with the molecular formula C9H14SSi . It has an average mass of 182.358 Da and a monoisotopic mass of 182.058548 Da .


Molecular Structure Analysis

The molecular structure of 4-(Trimethylsilyl)benzenethiol consists of a benzene ring (C6H5) attached to a thiol group (-SH) and a trimethylsilyl group (-Si(CH3)3) . The trimethylsilyl group consists of a silicon atom bonded to three methyl groups and the rest of the molecule .

Scientific Research Applications

  • Odor Reduction in Synthetic Chemistry : A study by Nishide et al. (2002) found that the trimethylsilyl substituent on the benzene ring significantly reduces the foul smell of benzyl mercaptan and benzenethiol. This makes 4-(Trimethylsilyl)benzenethiol a useful odorless synthetic equivalent for these compounds, improving the working environment for researchers dealing with malodorous compounds (Nishide et al., 2002).

  • Formation of Silver Complexes : Pérez-Lourido et al. (1999) synthesized silver complexes using 4-(Trimethylsilyl)benzenethiol. These complexes were characterized using various spectroscopic methods and crystallographic techniques, indicating its potential in the study of inorganic compounds (Pérez-Lourido et al., 1999).

  • Palladium(II) Acetate Reactions : Steenwinkel et al. (1997) described the use of 4-(Trimethylsilyl)benzenethiol in reactions involving Palladium(II) Acetate. This research demonstrates its utility in the formation of metal complexes, relevant in organometallic chemistry (Steenwinkel et al., 1997).

  • Polymer Analysis : Päch et al. (2010) utilized 4-(Trimethylsilyl)benzenethiol in the development of chain transfer agents for polymer analysis. This facilitated the determination of molar masses and end group content in polymers, highlighting its application in polymer science (Päch et al., 2010).

  • Molecular Electronics : Reed et al. (1997) explored the use of benzene-1,4-dithiol, a related compound, in the formation of a gold-sulfur-aryl-sulfur-gold system, fundamental for molecular-scale electronics. This suggests potential applications of 4-(Trimethylsilyl)benzenethiol in similar electronic contexts (Reed et al., 1997).

  • Functionalized Benzene Synthesis : Reus et al. (2012) developed methods to synthesize functionalized 4-R-1,2-bis(trimethylsilyl)benzenes, starting from 4-(Trimethylsilyl)benzenethiol. This research is significant in the synthesis of specialized organic compounds (Reus et al., 2012).

  • Lithium Compound Reactions : Arai et al. (1976) studied the reactivity of aryl N- and O-trimethylsilyl substituents, including 4-(Trimethylsilyl)benzenethiol, toward organolithium compounds. This contributes to the understanding of its reactivity in organometallic chemistry (Arai et al., 1976).

properties

IUPAC Name

4-trimethylsilylbenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14SSi/c1-11(2,3)9-6-4-8(10)5-7-9/h4-7,10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRBACIQBENRHNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC=C(C=C1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trimethylsilyl)benzenethiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
H Yu - Chinese Journal of Chemistry, 2012 - Wiley Online Library
Using 2‐[bis(alkylthio)methylene]‐3‐oxo‐N‐o‐tolylbutanamides 1 as odorless thiol equivalents, an efficient and odorless synthesis of thioethers has been developed. Promoted by …
Number of citations: 17 onlinelibrary.wiley.com
T Shinada, A Yamasaki, Y Kiniwa, K Shimamoto… - Tetrahedron …, 2009 - Elsevier
Novel sulfur-linked squaryl group-containing glutamate analogs were synthesized via addition and mono-substitution reactions of thiols to t-butyl methyl squarate (BMSQ: 7) in two steps…
Number of citations: 7 www.sciencedirect.com
MM Heravi, S Asadi, N Nazari… - Monatshefte für Chemie …, 2016 - Springer
In the continuation of our studies on the Corey-based reactions, in this review, we try to underscore the applications of Corey–Bakshi–Shibata, Corey–Kim oxidation, Corey–Winter, …
Number of citations: 13 link.springer.com

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